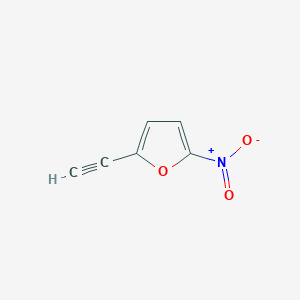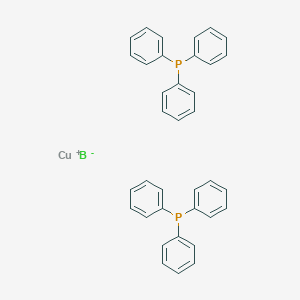
2,1,3-苯并噁二唑-5-羧酸
概述
描述
科学研究应用
2,1,3-Benzoxadiazole-5-carboxylic acid has a wide range of applications in scientific research:
安全和危害
作用机制
Target of Action
The primary target of 2,1,3-Benzoxadiazole-5-carboxylic acid is suggested to be the opioid receptors . These receptors are a group of G-protein-coupled receptors with opioids as ligands. They play a crucial role in mediating pain relief and are the target of many analgesic drugs.
Mode of Action
2,1,3-Benzoxadiazole-5-carboxylic acid is believed to function as an agonist of the opioid receptors . As an agonist, it binds to and activates these receptors, triggering a series of intracellular events.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitroaniline with carbon disulfide and potassium hydroxide, followed by oxidation and cyclization to form the desired product .
Industrial Production Methods: Industrial production methods for 2,1,3-Benzoxadiazole-5-carboxylic acid are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
化学反应分析
Types of Reactions: 2,1,3-Benzoxadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
相似化合物的比较
- 2,1,3-Benzothiadiazole-5-carboxylic acid
- Benzofurazan-5-carboxylic acid
- Benzotriazole-5-carboxylic acid
- Quinoxaline-5-carboxylic acid
Comparison: 2,1,3-Benzoxadiazole-5-carboxylic acid is unique due to its oxadiazole ring, which imparts distinct electronic properties compared to similar compounds. This uniqueness makes it valuable in applications requiring specific electronic or photonic characteristics .
属性
IUPAC Name |
2,1,3-benzoxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUFYJFTOVGJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370732 | |
| Record name | 2,1,3-Benzoxadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19155-88-5 | |
| Record name | 2,1,3-Benzoxadiazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19155-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-Benzoxadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-benzoxadiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,1,3-Benzoxadiazole-5-carboxylic acid interact with Titanium Dioxide (TiO2) in the context of dye-sensitized solar cells?
A1: 2,1,3-Benzoxadiazole-5-carboxylic acid acts as a photosensitizer in dye-sensitized solar cells (DSSCs). [] Upon absorbing light, the dye molecule becomes excited and injects an electron into the conduction band of the TiO2 semiconductor. This electron transfer process is energetically favorable due to the relative energy levels of the excited dye and the TiO2 conduction band. [] This electron injection is a key step in converting sunlight into electricity within a DSSC.
Q2: What are the key findings from the Density Functional Theory (DFT) study on 2,1,3-Benzoxadiazole-5-carboxylic acid and its derivatives for DSSC applications?
A2: The DFT study revealed several important findings:
- Improved Light Harvesting: The designed derivatives of 2,1,3-Benzoxadiazole-5-carboxylic acid showed enhanced light harvesting efficiency compared to the parent compound. [] This means they can absorb a wider range of sunlight wavelengths, potentially leading to higher solar cell efficiency.
- Efficient Electron Injection: The calculated free energy change of electron injection from the designed dyes to TiO2 was favorable. [] This suggests efficient electron transfer from the excited dye to the TiO2, a crucial factor for DSSC performance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
